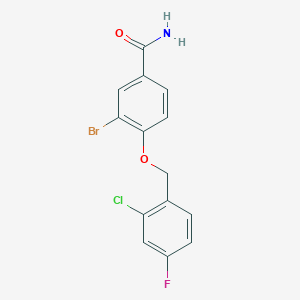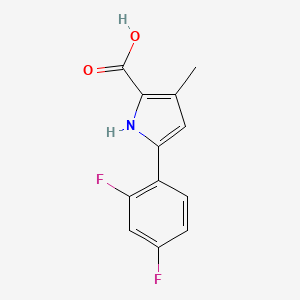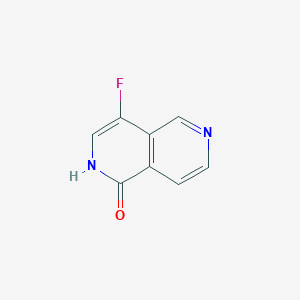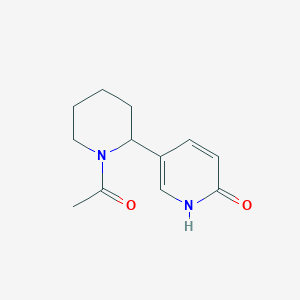
2-Formyl-1H-indole-7-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Formyl-1H-indole-7-carbonitrile is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . The compound this compound is characterized by the presence of a formyl group at the second position and a carbonitrile group at the seventh position on the indole ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Formyl-1H-indole-7-carbonitrile typically involves the functionalization of the indole ring. One common method is the Vilsmeier-Haack reaction, which introduces the formyl group at the second position of the indole ring. This reaction involves the use of a formylating agent such as N,N-dimethylformamide and phosphorus oxychloride
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2-Formyl-1H-indole-7-carbonitrile undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The carbonitrile group can undergo nucleophilic substitution reactions with nucleophiles such as amines or alcohols to form corresponding amides or esters.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in tetrahydrofuran.
Substitution: Amines or alcohols in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: 2-Carboxy-1H-indole-7-carbonitrile.
Reduction: 2-Hydroxymethyl-1H-indole-7-carbonitrile.
Substitution: 2-Formyl-1H-indole-7-carboxamide or 2-Formyl-1H-indole-7-carboxylate.
Applications De Recherche Scientifique
2-Formyl-1H-indole-7-carbonitrile has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex indole derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2-Formyl-1H-indole-7-carbonitrile involves its interaction with specific molecular targets and pathways. The formyl group can participate in hydrogen bonding and other interactions with biological molecules, influencing their function. The carbonitrile group can act as an electrophilic site, facilitating reactions with nucleophiles in biological systems. These interactions can modulate various cellular processes, contributing to the compound’s biological activities .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Formyl-1H-indole-3-carbonitrile: Similar structure but with the carbonitrile group at the third position.
2-Formyl-1H-indole-5-carbonitrile: Similar structure but with the carbonitrile group at the fifth position.
3-Formyl-1H-indole-7-carbonitrile: Similar structure but with the formyl group at the third position.
Uniqueness
2-Formyl-1H-indole-7-carbonitrile is unique due to the specific positioning of the formyl and carbonitrile groups on the indole ring. This unique arrangement can influence its reactivity and biological activities, making it a valuable compound for various scientific research applications .
Propriétés
Formule moléculaire |
C10H6N2O |
|---|---|
Poids moléculaire |
170.17 g/mol |
Nom IUPAC |
2-formyl-1H-indole-7-carbonitrile |
InChI |
InChI=1S/C10H6N2O/c11-5-8-3-1-2-7-4-9(6-13)12-10(7)8/h1-4,6,12H |
Clé InChI |
AYINIWNGXJCFMQ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C(=C1)C#N)NC(=C2)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-O-tert-butyl 3-O-methyl 2,5-diazabicyclo[2.2.1]heptane-2,3-dicarboxylate](/img/structure/B13016190.png)

![5-Amino-1-(3-bromophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B13016206.png)

![Methyl 3-mercapto-[1,2,4]triazolo[4,3-b]pyridazine-6-carboxylate](/img/structure/B13016213.png)


![5-Nitro-1H-benzo[d]imidazole-7-carbaldehyde](/img/structure/B13016234.png)


![2-Thia-7-azaspiro[4.5]decane](/img/structure/B13016250.png)

